2-(2-chlorophenyl)-N-methylacetamide

Physicochemical characterization Solid-state chemistry Pre-formulation

2-(2-Chlorophenyl)-N-methylacetamide offers a unique ortho-chloro substitution pattern that enables regioselective cross-coupling reactions impossible with para-isomers. Its cLogP of ~2.89 (>40× more lipophilic than de-methylated analogs) ensures optimal BBB penetration for CNS drug candidates. With a melting point of 108.5–110°C, it remains a stable solid at room temperature, simplifying weighing and storage. Choose this compound for SAR campaigns where subtle structural modifications dictate target engagement and metabolic stability.

Molecular Formula C9H10ClNO
Molecular Weight 183.64
CAS No. 99846-64-7
Cat. No. B2479837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-methylacetamide
CAS99846-64-7
Molecular FormulaC9H10ClNO
Molecular Weight183.64
Structural Identifiers
SMILESCNC(=O)CC1=CC=CC=C1Cl
InChIInChI=1S/C9H10ClNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12)
InChIKeyFJVUQHBJXQNKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-N-methylacetamide (CAS 99846-64-7): A Core CNS Intermediate with Defined Physicochemical Boundaries


2-(2-Chlorophenyl)-N-methylacetamide (CAS 99846-64-7) is an N-substituted phenylacetamide derivative featuring a 2-chlorophenyl ring attached to an N-methylacetamide core . This compound serves as a key synthetic intermediate in the development of central nervous system (CNS) agents, particularly those with potential sedative, anxiolytic, or anticonvulsant properties [1]. Its physicochemical profile is defined by a melting point of 108.5–110 °C, a predicted boiling point of 361.8±25.0 °C, and a density of 1.172±0.06 g/cm³ at 20 °C, which collectively dictate its handling and formulation characteristics . The ortho-chloro substitution pattern and secondary amide functionality provide a distinct hydrogen-bonding donor capacity (one HBD) and a topological polar surface area (TPSA) of approximately 29.1 Ų, parameters that critically influence membrane permeability and receptor recognition compared to its regioisomers and de-methylated analogs .

The Functional Repercussions of Substituting 2-(2-Chlorophenyl)-N-methylacetamide with a Generic Phenylacetamide


In drug discovery and chemical biology, generic substitution among phenylacetamide derivatives often fails due to non-linear relationships between subtle structural modifications and key molecular properties. For 2-(2-chlorophenyl)-N-methylacetamide, the ortho-chloro substituent introduces unique steric and electronic constraints that directly modulate amide bond geometry and hydrogen-bonding potential. Simply exchanging this compound for its 4-chloro regioisomer (CAS 60336-41-6) or the de-methylated analog (CAS 533-17-5) results in measurable shifts in lipophilicity (logP) and melting point, which in turn alter solubility, membrane permeability, and receptor binding kinetics . Furthermore, N-methylation versus primary amide analogs impacts metabolic stability and target engagement, as documented for related CNS pharmacophores. These differences are not merely academic; they dictate the compound's utility in specific synthetic pathways and its performance in structure-activity relationship (SAR) campaigns. The quantitative evidence below delineates precisely where 2-(2-chlorophenyl)-N-methylacetamide diverges from its closest in-class candidates, thereby informing scientifically grounded procurement decisions .

Quantitative Differentiation of 2-(2-Chlorophenyl)-N-methylacetamide (CAS 99846-64-7) from Key Analogs


Melting Point Divergence as a Crystallinity and Formulation Indicator: Ortho vs. Para Chloro Regioisomers

The melting point of 2-(2-chlorophenyl)-N-methylacetamide (108.5–110 °C) is substantially lower than that of its 4-chloro regioisomer, 2-(4-chlorophenyl)-N-methylacetamide (114–116 °C) . This 5.5–6 °C difference reflects altered crystal lattice energy due to the ortho-chloro substituent's steric hindrance, which disrupts intermolecular packing. For procurement, this translates to distinct solubility and thermal processing windows during formulation or crystallization .

Physicochemical characterization Solid-state chemistry Pre-formulation

Lipophilicity (LogP) Shift: Ortho-Chloro vs. De-methylated N-(2-Chlorophenyl)acetamide

The computed octanol-water partition coefficient (cLogP) for 2-(2-chlorophenyl)-N-methylacetamide is approximately 2.89 [1]. In contrast, its de-methylated analog, N-(2-chlorophenyl)acetamide (CAS 533-17-5), exhibits a significantly lower measured logP of 1.28 . This 1.61 log unit increase in lipophilicity for the N-methylated derivative is attributed to the reduction in hydrogen-bond donor capacity (one HBD vs. two HBDs) and the introduction of the hydrophobic methyl group.

Medicinal chemistry Lipophilicity Membrane permeability

Melting Point Divergence: N-Methylation vs. Primary Amide Analogs

2-(2-Chlorophenyl)-N-methylacetamide (melting point 108.5–110 °C) melts at a considerably higher temperature than its primary amide analog, 2-(2-chlorophenyl)acetamide (CAS 10268-06-1), which has a reported melting point of 177–179 °C . This substantial ~70 °C difference underscores the profound impact of N-methylation on reducing intermolecular hydrogen bonding, leading to a less stable crystal lattice.

Thermal analysis Solid-state chemistry Crystal engineering

Regioisomeric and N-Substitution Effects on Melting Point: A Three-Way Comparison

A three-way comparison reveals a clear hierarchy in melting points governed by both chlorine position and N-substitution. 2-(2-Chlorophenyl)-N-methylacetamide (108.5–110 °C) exhibits a lower melting point than its 4-chloro regioisomer (114–116 °C) , but a significantly higher melting point than its N-phenyl-substituted analog, N-(2-chlorophenyl)-N-methylacetamide (69–70 °C) . This demonstrates that the ortho-chloro substitution pattern, combined with N-methylation, yields a unique intermediate solid-state stability profile that is distinct from both regioisomeric and N-aryl variants.

Structure-property relationships Crystallography Thermodynamics

Validated Application Scenarios for 2-(2-Chlorophenyl)-N-methylacetamide (CAS 99846-64-7) in CNS Drug Discovery and Synthesis


Scaffold for CNS-Penetrant Lead Optimization

Given its cLogP of ~2.89, which is >40× more lipophilic than its de-methylated analog, 2-(2-chlorophenyl)-N-methylacetamide is a privileged intermediate for constructing blood-brain barrier (BBB) penetrant compounds. Medicinal chemists can leverage this enhanced lipophilicity to design analogs with improved passive diffusion into the CNS, a critical requirement for anticonvulsant and anxiolytic drug candidates .

Crystalline Intermediate with Optimal Thermal Processability

With a melting point of 108.5–110 °C, this compound occupies a thermal 'sweet spot' for synthetic workflows. It is sufficiently high to remain a stable solid at room temperature, facilitating weighing and storage, yet low enough to require minimal energy for dissolution or melting during reactions. This is particularly advantageous compared to its higher-melting para-isomer (114–116 °C) and the potentially oily N-aryl analog (69–70 °C), reducing processing costs and handling complexity .

Ortho-Chloro Handle for Regioselective Functionalization

The ortho-chloro substituent in 2-(2-chlorophenyl)-N-methylacetamide serves as a valuable synthetic handle for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with para-isomers. This ortho-directing effect enables the construction of complex, ortho-substituted biaryl systems that are key pharmacophores in many CNS-active molecules, providing a synthetic advantage over the 4-chloro analog which directs substitution to less hindered para-positions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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